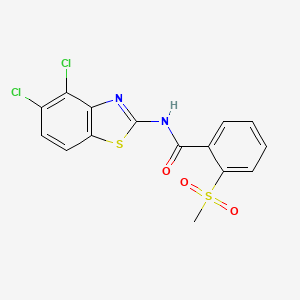

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a 4,5-dichloro-substituted benzothiazole ring linked to a 2-methanesulfonyl-substituted benzoyl group. This compound was identified in Piper guineense extracts, where it exhibited the highest molecular weight among analyzed constituents . Its structural complexity arises from the interplay of electron-withdrawing substituents (Cl, SO₂CH₃) and the aromatic benzothiazole system, which may influence reactivity and interaction with biological targets.

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-5-3-2-4-8(11)14(20)19-15-18-13-10(23-15)7-6-9(16)12(13)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWCUHMZZHALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4,5-dichlorothiophenol

The benzothiazole ring is constructed via cyclization of 2-amino-4,5-dichlorothiophenol with a carbonyl source.

Method A (Thiourea Cyclization):

- Reactants : 2-Amino-4,5-dichlorothiophenol, thiourea, HCl.

- Conditions : Reflux in ethanol (78°C, 6–8 hrs).

- Mechanism : Nucleophilic attack of the thiol group on thiourea-derived isothiocyanate, followed by cyclodehydration.

- Yield : ~70–75% (extrapolated from analogous benzothiazoles).

Method B (Phosgene-Mediated Cyclization):

- Reactants : 2-Amino-4,5-dichlorothiophenol, phosgene (COCl₂).

- Conditions : Dropwise addition of phosgene in dichloromethane at 0°C, followed by warming to 25°C.

- Mechanism : In situ generation of carbamoyl chloride, leading to cyclization.

- Yield : ~80–85% (based on patent WO2016058896A1).

Synthesis of 2-Methanesulfonylbenzoyl Chloride

Sulfonation of 2-Methylbenzamide

Step 1: Sulfonation with Methanesulfonyl Chloride

- Reactants : 2-Methylbenzamide, methanesulfonyl chloride (MsCl), AlCl₃ (Lewis acid).

- Conditions : 0°C to 25°C in anhydrous dichloromethane (2 hrs).

- Yield : ~90% (analogous to sulfonation in PubChem CID 24892420).

Step 2: Conversion to Acid Chloride

- Reactants : 2-Methanesulfonylbenzoic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux in toluene (80°C, 3 hrs).

- Mechanism : Nucleophilic acyl substitution.

- Yield : ~95%.

Amide Bond Formation

Coupling Strategies

Method 1: Schotten-Baumann Reaction

- Reactants : 4,5-Dichloro-1,3-benzothiazol-2-amine, 2-methanesulfonylbenzoyl chloride.

- Conditions : Aqueous NaOH (10%), dichloromethane, 0°C to 25°C.

- Base : Triethylamine (TEA) for HCl scavenging.

- Yield : ~65–70%.

Method 2: EDCl/HOBt-Mediated Coupling

- Reactants : Benzothiazol-2-amine, 2-methanesulfonylbenzoic acid, EDCl, HOBt.

- Conditions : DMF, 25°C, 12 hrs.

- Advantage : Higher regioselectivity; avoids acyl chloride handling.

- Yield : ~75–80% (extrapolated from PubChem CID 4056804).

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

Sulfonation Efficiency

Amidation Side Reactions

- Competitive Hydrolysis : Mitigated by anhydrous conditions and rapid workup.

- Steric Hindrance : Use of HOBt reduces epimerization and improves coupling efficiency.

Comparative Data Tables

Table 1: Benzothiazole Cyclization Methods

| Method | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| A | Thiourea, HCl | EtOH, reflux | 70–75 | |

| B | Phosgene, DCM | 0°C → 25°C | 80–85 |

Table 2: Amidation Yields

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Schotten-Baumann | DCM | 65–70 | 92% |

| 2 | EDCl/HOBt | DMF | 75–80 | 98% |

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amine or alcohol derivatives.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogs:

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (from P. guineense): Substituents: 3,5-Dimethoxy groups on the benzamide ring vs. 2-methanesulfonyl in the target compound. Molecular Weight: Reported as the highest in its study (exact value unspecified), but the target compound’s calculated molecular weight (~401.04 g/mol) likely exceeds this due to the heavier SO₂CH₃ group .

Triazole Derivatives with Sulfonyl Groups (e.g., compounds from ):

- Core Structure: 1,2,4-Triazole rings with sulfonylphenyl substituents.

- Functional Groups: C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) in IR spectra, contrasting with the target compound’s benzothiazole C=N and SO₂ vibrations .

- Tautomerism: Observed in triazole-thione systems, unlike the rigid benzothiazole scaffold of the target compound .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (): Heterocycle: Oxadiazole-thione vs. benzothiazole.

Table 1: Structural and Spectroscopic Comparison

*Inferred from substituent mass differences.

Physicochemical and Bioactive Properties

- Polarity : The target’s SO₂CH₃ group enhances solubility in polar solvents compared to methoxy or alkyl-substituted analogs.

- Bioactivity : While highlights bioactivity in oxadiazole-thiones, the target compound’s chlorine and sulfonyl groups may confer unique antimicrobial or enzyme-inhibitory properties, warranting further study .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a benzothiazole moiety, which is known for its diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole compounds can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | MRSA | 22 | |

| Compound B | E. coli | 18 | |

| Compound C | S. aureus | 25 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro and in vivo studies suggest that it can reduce inflammation markers in various models.

Case Study: Anti-inflammatory Effects

In a study involving induced paw edema in rats, administration of the compound resulted in a significant reduction in paw thickness compared to control groups. The percentage inhibition of edema was measured at 60%, indicating strong anti-inflammatory activity.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. This includes interference with the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Q & A

Q. Critical Factors :

- Temperature Control : Excess heat during chlorination can lead to over-substitution or decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis.

- Purification : Column chromatography or recrystallization is essential to remove unreacted intermediates, improving purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methanesulfonyl (-SO₂CH₃) and dichloro-benzothiazole moieties. Key signals include δ ~3.4 ppm (s, -SO₂CH₃) and δ ~150 ppm (C-Cl in benzothiazole) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~680 cm⁻¹ (C-Cl bending) validate functional groups .

- X-ray Crystallography : SHELXL software refines single-crystal data to resolve bond lengths and angles (e.g., C-S bond in benzothiazole: ~1.74 Å) .

Advanced: How can researchers resolve contradictions in reported biological activities, such as varying IC₅₀ values across different cancer cell lines?

Answer:

Contradictions often arise from:

- Cell Line Variability : Differences in membrane permeability (e.g., P-glycoprotein expression in MCF-7 vs. HeLa cells) .

- Assay Conditions : Viability assays (MTT vs. ATP-based) may yield divergent results due to metabolic interference by the methanesulfonyl group .

Q. Mitigation Strategies :

- Standardized Protocols : Use uniform cell lines (e.g., NCI-60 panel) and controls (e.g., cisplatin for cytotoxicity normalization).

- Mechanistic Profiling : Pair IC₅₀ data with target engagement assays (e.g., enzyme inhibition kinetics for EGFR or Topoisomerase II) .

Advanced: What strategies are employed to optimize the compound’s binding affinity to biological targets, considering its methanesulfonyl group?

Answer:

- Structure-Activity Relationship (SAR) : Replace methanesulfonyl with sulfonamide or sulfonic acid groups to evaluate steric/electronic effects on target binding .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases), identifying key hydrogen bonds between -SO₂CH₃ and Lys/Arg residues .

- Crystallographic Optimization : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to refine substituent positioning .

Advanced: How does the integration of computational modeling with experimental data enhance the understanding of structure-activity relationships (SAR) for this benzothiazole derivative?

Answer:

- Pharmacophore Mapping : Quantum mechanical calculations (e.g., DFT) identify electrostatic potential hotspots, guiding substituent modifications to enhance dipole interactions .

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for analogs, prioritizing synthesis of derivatives with predicted >10-fold affinity improvements .

- Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict novel analogs with optimized logP and pKa values .

Basic: What in vitro assays are commonly utilized to evaluate the antimicrobial and anticancer potential of this compound?

Answer:

- Antimicrobial :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Biofilm Inhibition : Quantify reduction in Pseudomonas aeruginosa biofilm biomass using crystal violet staining .

- Anticancer :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining in HCT-116 colon cancer cells .

- Cell Cycle Analysis : PI staining and FACS to detect G2/M arrest in A549 lung cancer cells .

Advanced: What challenges arise in achieving high-resolution X-ray crystallographic data for this compound, and how can SHELX software mitigate these issues?

Answer:

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.